

An In-depth Technical Guide to 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Fluoro-5-methylphenol*

Cat. No.: *B1307441*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-5-methylphenol** (CAS No: 216976-31-7), a fluorinated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. This document summarizes its known quantitative data, outlines a plausible experimental protocol for its synthesis, and discusses its predicted spectroscopic characteristics. Due to the limited availability of public domain experimental data, some information presented herein is based on established chemical principles and data from analogous structures.

Chemical Structure and Properties

3-Fluoro-5-methylphenol, also known as 5-fluoro-m-cresol, is a disubstituted phenol with the chemical formula C_7H_7FO .^[1]^[2] The structure consists of a benzene ring substituted with a hydroxyl group, a fluorine atom, and a methyl group at positions 1, 3, and 5, respectively.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **3-Fluoro-5-methylphenol**.

Property	Value	Source(s)
CAS Number	216976-31-7	[1] [2]
Molecular Formula	C ₇ H ₇ FO	[1] [2]
Molecular Weight	126.13 g/mol	[2]
Appearance	Reported as both a liquid and a solid (white crystals or granules)	[1] [3]
Boiling Point	199.8 °C at 760 mmHg	[1]
Melting Point	Approximately 46-48 °C	[3]
Density	1.164 g/cm ³ (predicted)	ChemBK
Flash Point	88.2 °C	[1]
Solubility	Low solubility in water; good solubility in organic solvents.	[3]

Safety Information

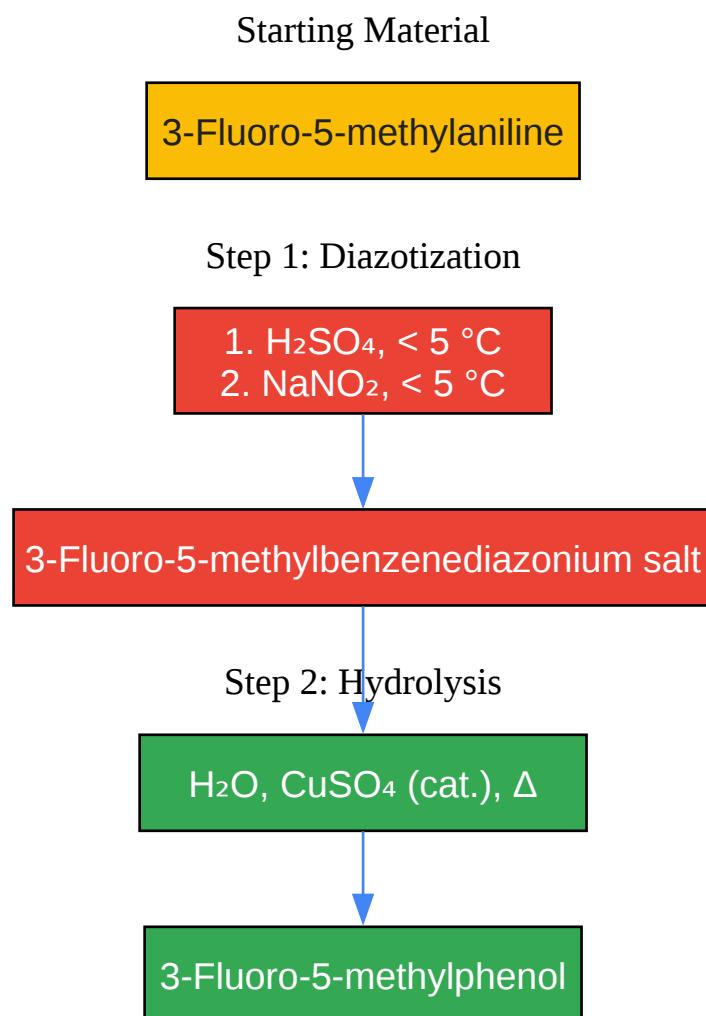
3-Fluoro-5-methylphenol is classified as a hazardous substance.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard	GHS Pictogram	Hazard Statement
Corrosive	GHS05	H314: Causes severe skin burns and eye damage. [1]
Harmful	GHS07	H302: Harmful if swallowed. [1]
Serious Eye Damage	GHS05	H318: Causes serious eye damage. [1]

Synthesis of 3-Fluoro-5-methylphenol

While a specific, peer-reviewed experimental protocol for the synthesis of **3-Fluoro-5-methylphenol** is not readily available in the public literature, a plausible and established method is the diazotization of 3-fluoro-5-methylaniline, followed by hydrolysis of the resulting diazonium salt. This method is analogous to the industrial production of other phenols.

Proposed Experimental Protocol: Diazotization-Hydrolysis of 3-fluoro-5-methylaniline


Materials:

- 3-fluoro-5-methylaniline
- Concentrated sulfuric acid (98%)
- Sodium nitrite
- Copper (II) sulfate (catalyst)
- Deionized water
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for synthesis and distillation

Procedure:

- **Diazotization:**
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a stoichiometric excess of concentrated sulfuric acid.
 - Cool the acid in an ice-salt bath to below 5 °C.
 - Slowly add 3-fluoro-5-methylaniline to the cold sulfuric acid with continuous stirring, maintaining the temperature below 5 °C.

- Prepare a concentrated aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The temperature must be strictly controlled and kept below 5 °C to prevent the decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
- Hydrolysis:
 - In a separate reaction vessel equipped for heating and distillation, prepare an aqueous solution of copper (II) sulfate.
 - Heat the copper sulfate solution to boiling.
 - Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. The diazonium salt will hydrolyze to form **3-Fluoro-5-methylphenol**, evolving nitrogen gas. The rate of addition should be controlled to manage the effervescence.
 - The crude **3-Fluoro-5-methylphenol** will steam distill with the water. Collect the distillate.
- Work-up and Purification:
 - The collected distillate will be a two-phase mixture. Separate the organic layer.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
 - Combine all organic fractions and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
 - Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or recrystallization.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **3-Fluoro-5-methylphenol**.

Predicted Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for **3-Fluoro-5-methylphenol** is not widely available. The following are predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Fluoro-5-methylphenol** in a deuterated solvent like CDCl_3 is expected to show the following signals:

- Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.
- Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the fluorine substitution, these protons will exhibit coupling with the ¹⁹F nucleus, resulting in doublets or doublet of doublets.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show seven distinct signals:

- Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.
- Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine (C-F) and the adjacent carbons will show characteristic coupling constants (J-coupling). The carbon bearing the fluorine (C3) will appear as a doublet with a large coupling constant.

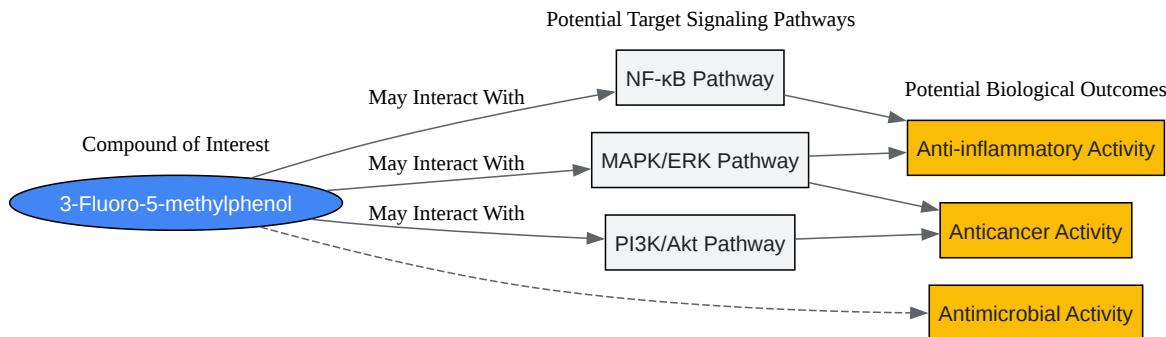
Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
- C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
- C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
- C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
- C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak (M^+) would be expected at $m/z = 126$. Common fragmentation patterns for phenols include the loss of CO ($m/z = 98$) and potentially the loss of a methyl radical ($m/z = 111$).


Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **3-Fluoro-5-methylphenol**, halogenated phenols, in general, are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by increasing its metabolic stability and binding affinity to target proteins.

It is plausible that **3-Fluoro-5-methylphenol** could interact with various cellular signaling pathways, a common characteristic of phenolic compounds. Potential pathways of interest for future research could include:

- MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.
- PI3K/Akt Pathway: A crucial pathway in regulating cell growth and apoptosis.
- NF-κB Pathway: A key regulator of inflammatory responses.

Further research is required to elucidate any specific biological activities and mechanisms of action for **3-Fluoro-5-methylphenol**.

[Click to download full resolution via product page](#)

Hypothesized biological interactions of **3-Fluoro-5-methylphenol**.

Conclusion

3-Fluoro-5-methylphenol is a halogenated phenol with well-defined physical properties. While detailed experimental data on its synthesis and spectroscopic characterization are limited in the public domain, established chemical principles allow for the prediction of its properties and the development of a plausible synthetic route. Its structure suggests potential for interesting biological activity, warranting further investigation by researchers in drug discovery and related fields. This guide serves as a foundational resource to stimulate and support future research on this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-methylphenol | 216976-31-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-5-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307441#chemical-structure-of-3-fluoro-5-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com